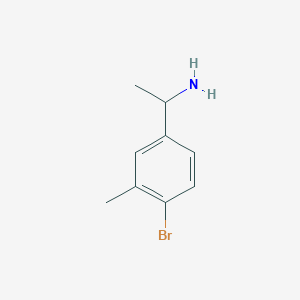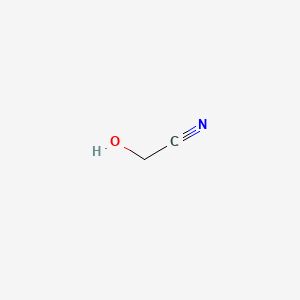![molecular formula C20H18N2O2S B6354634 1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one CAS No. 1023537-47-4](/img/structure/B6354634.png)
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one is a synthetic compound that has garnered significant attention in scientific research due to its potential biological activities and applications. This compound is characterized by its unique structure, which includes a hexanoyl group, a thienyl group, and an indeno[2,3-d]pyrazol-4-one core.
準備方法
The synthesis of 1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one typically involves multi-step organic reactions. The synthetic routes often include the following steps:
Formation of the Indeno[2,3-d]pyrazol-4-one Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thienyl Group: The thienyl group is introduced through a substitution reaction, often using thiophene derivatives.
Attachment of the Hexanoyl Group: The final step involves the acylation of the indeno[2,3-d]pyrazol-4-one core with hexanoyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
化学反応の分析
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The thienyl and hexanoyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential biological activities, making it a subject of interest in biochemical and pharmacological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
類似化合物との比較
1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one can be compared with other similar compounds, such as:
1-Hexanoyl-3-(2-furyl)indeno[2,3-d]pyrazol-4-one: This compound has a furan ring instead of a thiophene ring, which may result in different chemical and biological properties.
1-Hexanoyl-3-(2-phenyl)indeno[2,3-d]pyrazol-4-one: The presence of a phenyl group instead of a thienyl group can lead to variations in reactivity and activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
1-hexanoyl-3-thiophen-2-ylindeno[1,2-c]pyrazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-2-3-4-11-16(23)22-19-13-8-5-6-9-14(13)20(24)17(19)18(21-22)15-10-7-12-25-15/h5-10,12H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSBEEDPYCMBNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1C2=C(C(=N1)C3=CC=CS3)C(=O)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-((4,4-dimethyl-2,6-dioxo(3,5-dioxanyl))diazenyl)-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B6354559.png)
![N-[[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]ethanimidic acid ethyl ester](/img/structure/B6354563.png)
![Phenol, 2-[[(1-methylethyl)imino]methyl]-](/img/structure/B6354567.png)



![tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6354608.png)






![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)
